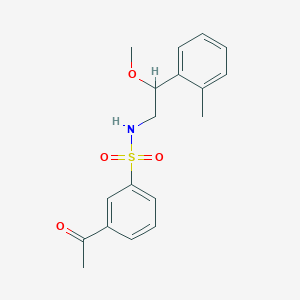

3-acetyl-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This would typically include the compound’s molecular formula, molecular weight, and structural formula. The compound is a benzenesulfonamide derivative, which are often used in the creation of dyes and therapeutic agents .

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds. The synthesis of similar compounds often involves reactions like nucleophilic aromatic substitution or electrophilic aromatic substitution .Molecular Structure Analysis

This would involve using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the physical arrangement of atoms in the compound .Chemical Reactions Analysis

This would involve studying how the compound reacts with other compounds. The reactivity of a compound is heavily influenced by its molecular structure .Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, density, molar refractivity, polarizability, and others .Wissenschaftliche Forschungsanwendungen

Antisense Oligonucleotides (ASOs)

ASOs are short, single-stranded oligonucleotides designed to specifically bind to the mRNA of target genes, thereby modulating gene expression. The compound can be used to modify ASOs to increase their stability and binding affinity. This is particularly useful in research and therapeutic applications where gene silencing is desired .

Small Interfering RNA (siRNA)

Similar to ASOs, siRNA are used to silence gene expression post-transcriptionally. The compound can be incorporated into siRNA structures to enhance nuclease resistance, ensuring that the siRNA remains intact longer in biological systems to exert its gene-silencing effect .

Aptamer Research

Aptamers are oligonucleotide or peptide molecules that bind to specific target molecules. The compound can be used to stabilize aptamers against degradation, making them more effective for use in diagnostic or therapeutic applications .

Nuclease Resistance

Nucleases are enzymes that degrade nucleic acids. By modifying oligonucleotides with this compound, researchers can create molecules with increased resistance to nuclease activity. This is crucial for the development of oligonucleotide-based drugs and diagnostics that require longer half-lives in biological systems .

Molecular Probes

In the development of fluorescent molecular probes for gene detection, the compound can be used to modify oligonucleotides to enhance their stability and binding properties. This allows for more accurate and reliable gene detection in various research applications .

Therapeutic Agents

The compound’s ability to stabilize oligonucleotides makes it valuable in the design of therapeutic agents. It can be used to enhance the pharmacokinetic properties of drugs, allowing for better distribution and efficacy in disease treatment .

Diagnostic Tools

In the field of diagnostics, the compound can be used to modify oligonucleotides that are part of assays designed to detect specific genetic markers. This increases the accuracy and reliability of the diagnostic tools .

Research Tools & Reagents

The compound is also used in the synthesis of oligonucleotides for research purposes. It can be used to create reagents that are resistant to degradation, which is essential for experiments that require precise and stable genetic tools .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3-acetyl-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-13-7-4-5-10-17(13)18(23-3)12-19-24(21,22)16-9-6-8-15(11-16)14(2)20/h4-11,18-19H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJJRYRACHVATH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=CC(=C2)C(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-acetyl-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B2918959.png)

![3-butyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918963.png)

![(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2918966.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2918968.png)

![N1-(5-chloro-2-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2918970.png)

![2,4,5-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2918971.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2918973.png)

![N1-(2-cyanophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2918975.png)

![ethyl 6-amino-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B2918977.png)